tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate
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Overview
Description
tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate is a chemical compound with the molecular formula C16H23N3O6. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves the following steps:
Formation of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate: This intermediate is synthesized by reacting pyridine-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxalate Salt: The intermediate is then reacted with oxalic acid in an appropriate solvent, such as ethanol, to form the oxalate salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and other reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate is unique due to its specific structural features, such as the presence of both pyridine and piperazine rings, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H23N3O6 |
---|---|
Molecular Weight |
353.37 g/mol |
IUPAC Name |
tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C14H21N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11;3-1(4)2(5)6/h4-7,12,15H,8-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ZXCPLVCFSYQQPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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